2-Bromo-4-chlorothieno[3,2-c]pyridine
Overview
Description
2-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a building block in organic synthesis , its mode of action likely involves the formation of covalent bonds with other molecules, altering their structure and function.
Biochemical Pathways
Given its role in organic synthesis , it may be involved in a wide range of biochemical reactions.
Result of Action
As a building block in organic synthesis , its effects would depend on the specific molecules it is used to construct.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Bromo-4-chlorothieno[3,2-c]pyridine include temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine typically involves the use of 5-bromo-2-thiophenecarbaldehyde as a starting material . The process includes several steps such as bromination and chlorination under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) and carbon tetrabromide (CBr₄) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar compounds involves standard laboratory equipment and techniques. The process is designed to be robust and practical, allowing for the production of the compound in significant quantities without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chlorothieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form 3-arylthieno[3,2-c]pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include cyclic amines, potassium carbonate (K₂CO₃), and boronic acids. The reactions are typically carried out in solvents like 1,4-dioxane or acetone at elevated temperatures (e.g., 90°C) with the liberation of hydrochloric acid being quenched by potassium carbonate .
Major Products Formed
Scientific Research Applications
2-Bromo-4-chlorothieno[3,2-c]pyridine is used extensively in scientific research due to its versatile reactivity and structural properties. Some of its applications include:
Comparison with Similar Compounds
2-Bromo-4-chlorothieno[3,2-c]pyridine can be compared with other similar compounds such as:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but with different reactivity and applications.
This compound-7-carbonitrile:
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and the types of products it can form.
Properties
IUPAC Name |
2-bromo-4-chlorothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCPWZFCLBFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590481 | |
Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28948-61-0 | |
Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28948-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the fluorescence behavior of thieno[3,2-c]pyridine derivatives like the one mentioned in the paper?
A1: Thieno[3,2-c]pyridine derivatives, including those with a bromine and chlorine substituent, are interesting for their potential applications in materials science. Understanding how donor-acceptor substituents influence their fluorescence behavior is crucial for designing new materials with tailored optical properties. [] This knowledge can be applied in developing fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).
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